Azarole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Azarole wird in erster Linie kultiviert und nicht synthetisiert. Die Pflanze wird durch Samen, Stecklinge oder Veredelung vermehrt . Die Samen benötigen eine Stratifizierung, einen Prozess der Kältebehandlung, um die Ruhephase zu durchbrechen und die Keimung zu fördern. Stecklinge werden typischerweise von halbharten Zweigen entnommen und mit Bewurzelungshormonen behandelt, um die Wurzelentwicklung zu fördern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet den Anbau der Pflanze in Obstplantagen. Die Bäume werden in gut durchlässigen Böden mit ausreichend Sonnenlicht angebaut. Sie werden regelmäßig beschnitten, um ihre Form zu erhalten und die Fruchtproduktion zu fördern. Die Früchte werden im Spätsommer bis Frühherbst geerntet, wenn sie vollreif sind .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, die in erster Linie ihre Polyphenolverbindungen betreffen. Diese Reaktionen umfassen Oxidation, Reduktion und Hydrolyse .

Häufige Reagenzien und Bedingungen

Oxidation: this compound-Polyphenole können in Gegenwart von Sauerstoff oder Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid auftreten.

Hydrolyse: Die Hydrolyse von this compound-Polyphenolen kann durch Säuren oder Enzyme katalysiert werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phenolsäuren, Flavonoide und andere antioxidative Verbindungen .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf ihre potenziellen gesundheitlichen Vorteile und Anwendungen in verschiedenen Bereichen untersucht :

Chemie: this compound-Extrakte werden als natürliche Antioxidantien in der Lebensmittelkonservierung und in Kosmetika verwendet.

Biologie: Die Polyphenolverbindungen der Pflanze weisen antimikrobielle und entzündungshemmende Eigenschaften auf.

Wirkmechanismus

Die wohltuenden Wirkungen von this compound werden in erster Linie auf ihren hohen Gehalt an Polyphenolverbindungen wie Flavonoiden und Phenolsäuren zurückgeführt . Diese Verbindungen entfalten ihre Wirkungen über verschiedene molekulare Ziele und Signalwege:

Antioxidative Aktivität: this compound-Polyphenole fangen freie Radikale ab und reduzieren oxidativen Stress.

Entzündungshemmende Aktivität: Die Verbindungen hemmen die Produktion von proinflammatorischen Zytokinen und Enzymen.

Kardioprotektive Wirkungen: This compound-Polyphenole verbessern die Endothelfunktion, senken den Blutdruck und verhindern die Thrombozytenaggregation.

Analyse Chemischer Reaktionen

Types of Reactions

Azarole undergoes various chemical reactions, primarily involving its polyphenolic compounds. These reactions include oxidation, reduction, and hydrolysis .

Common Reagents and Conditions

Oxidation: this compound polyphenols can undergo oxidation in the presence of oxygen or oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.

Hydrolysis: Hydrolysis of this compound polyphenols can be catalyzed by acids or enzymes.

Major Products Formed

The major products formed from these reactions include various phenolic acids, flavonoids, and other antioxidant compounds .

Wissenschaftliche Forschungsanwendungen

Phytochemical Composition

Azarole is rich in various bioactive compounds, particularly polyphenols and flavonoids, which contribute to its health benefits. Notable compounds identified include hyperoside, isoquercitrin, and procyanidin B2. The phenolic content varies significantly between different parts of the plant (leaves, fruits, and peels), with the yellow this compound exhibiting higher levels of polyphenols compared to the red variety .

Antioxidant Activity

Research has consistently shown that this compound extracts exhibit strong antioxidant properties. Various studies have employed methods such as DPPH and ABTS radical scavenging assays to evaluate the antioxidant capacity of this compound extracts. For instance:

- DPPH Assay Results : Yellow this compound leaf extracts demonstrated antioxidant activities of approximately 168 μmol Trolox Equivalent Antioxidant Capacity per gram fresh weight (μmol TEAC/g fw) while fruit peel extracts showed about 79 μmol TEAC/g fw .

- ABTS Assay Results : Ethyl acetate extracts exhibited the strongest antioxidant activity with an IC50 value comparable to standard antioxidants .

Therapeutic Applications

This compound has been investigated for its potential therapeutic effects in various health conditions:

- Cardiovascular Health : Studies indicate that this compound extracts can lower blood pressure and improve cardiovascular function. For example, intravenous administration of methanolic and ethyl acetate extracts resulted in a dose-dependent decrease in mean arterial blood pressure in animal models .

- Antimicrobial Properties : Extracts from both yellow and red this compound have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus faecalis. The antimicrobial efficacy correlates with the phenolic content of the extracts .

- Anti-inflammatory Effects : this compound's anti-inflammatory properties have been highlighted in studies focusing on its role in reducing oxidative stress and inflammation-related disorders .

Case Studies

-

Antioxidant and Antimicrobial Activities :

- A comparative study on Tunisian wild this compound revealed that yellow this compound leaves had the highest antioxidant activity due to their rich polyphenolic content. This study underscored the potential of this compound extracts as natural preservatives in food products due to their antimicrobial properties .

- Protective Effects Against Oxidative Damage :

Data Summary

Wirkmechanismus

The beneficial effects of azarole are primarily attributed to its high content of polyphenolic compounds, such as flavonoids and phenolic acids . These compounds exert their effects through various molecular targets and pathways:

Antioxidant Activity: this compound polyphenols scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: The compounds inhibit the production of pro-inflammatory cytokines and enzymes.

Cardioprotective Effects: This compound polyphenols improve endothelial function, reduce blood pressure, and prevent platelet aggregation.

Vergleich Mit ähnlichen Verbindungen

Azarole wird oft mit anderen Weißdornarten wie Crataegus monogyna (gewöhnlicher Weißdorn) und Crataegus pinnatifida (chinesischer Weißdorn) verglichen . Obwohl all diese Arten ähnliche Polyphenolprofile aufweisen, zeichnet sich this compound durch einen höheren Gehalt an bestimmten Flavonoiden wie Hyperoside aus . Dieser höhere Flavonoidgehalt trägt zu seiner stärkeren antioxidativen und antimikrobiellen Wirkung im Vergleich zu anderen Weißdornarten bei .

Ähnliche Verbindungen

Crataegus monogyna:

Crataegus pinnatifida: Bekannt als chinesischer Weißdorn, wird er in der traditionellen chinesischen Medizin verwendet und hat andere phenolische Profile als this compound.

Biologische Aktivität

Azarole, scientifically known as Crataegus azarolus, is a member of the Rosaceae family and is recognized for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and other therapeutic properties based on various studies.

Phytochemical Composition

This compound is rich in phenolic compounds, which are primarily responsible for its biological activities. Key phytochemicals identified in this compound include:

- Hyperoside : Predominantly found in the leaves and fruits.

- Procyanidin B2 : Major compound in red fruits.

- Other Phenolics : Various other phenolic acids and flavonoids contributing to its health benefits.

Antioxidant Activity

The antioxidant capacity of this compound has been extensively studied. The following findings highlight its effectiveness:

- DPPH Assay : Yellow this compound extracts exhibited strong antioxidant activity with a value of approximately 168 μmol TEAC/g fresh weight (fw) for leaves and 79 μmol TEAC/g fw for fruit peels .

- FRAP Assay : The ferric reducing antioxidant power (FRAP) was measured at about 378 μmol Fe(2+)/g fw for leaves and 161 μmol Fe(2+)/g fw for fruit peels .

These assays demonstrate that this compound extracts can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : The highest antibacterial activity was recorded against Staphylococcus aureus and Streptococcus faecalis, with extracts from both leaves and fruit peels demonstrating efficacy .

- Comparative Studies : Antimicrobial tests indicated that the extracts were more effective against Gram-positive bacteria than Gram-negative bacteria, highlighting the selective nature of its antimicrobial effects .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this compound extracts:

- Ulcerative Colitis Model : A study involving Wistar rats demonstrated that decoction extracts of this compound berries significantly protected against acetic acid-induced ulcerative colitis. The extract reduced inflammatory markers such as C-reactive protein (CRP) and alkaline phosphatase (ALP), indicating its potential role in managing inflammatory bowel diseases .

- Mechanisms of Action : The protective effects were attributed to enhanced mucus secretion and reduced oxidative stress within the colonic mucosa, illustrating the compound's multifaceted role in inflammation reduction .

Summary of Case Studies

Eigenschaften

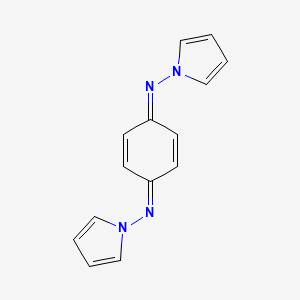

CAS-Nummer |

55872-82-7 |

|---|---|

Molekularformel |

C14H12N4 |

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

1-N,4-N-di(pyrrol-1-yl)cyclohexa-2,5-diene-1,4-diimine |

InChI |

InChI=1S/C14H12N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12H |

InChI-Schlüssel |

VQKVZNAYFUDTTE-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |

Kanonische SMILES |

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |

Synonyme |

azarole azarole, (E)-isomer azarole, (Z)-isomer N,N'-2,5-cyclohexadiene-1,4-diylidenebis(1H-pyrrol-1-amine) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.